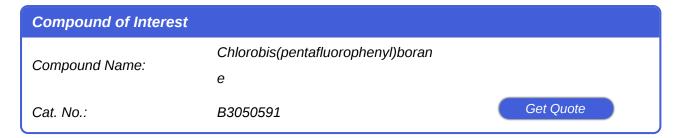


Crystal structure of chlorobis(pentafluorophenyl)borane

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An In-depth Technical Guide to the Crystal Structure of Chlorobis(pentafluorophenyl)borane

Abstract

Chlorobis(pentafluorophenyl)borane, (C₆F₅)₂BCl, is a potent Lewis acid characterized by the electron-deficient nature of its central boron atom, a property significantly amplified by two strongly electron-withdrawing pentafluorophenyl groups.[1] This guide provides a comprehensive overview of its crystal structure, supported by detailed experimental protocols for its synthesis and crystallographic analysis. The structural data, crucial for understanding its reactivity and application in catalysis, are presented alongside a logical workflow for its structural elucidation.[1] This document is intended for researchers and professionals in chemistry and drug development who utilize organoboron compounds.

Synthesis of Chlorobis(pentafluorophenyl)borane

The most effective and commonly cited method for synthesizing **chlorobis(pentafluorophenyl)borane** is the tin-mediated transmetallation reaction.[1] This pathway offers high yields and a manageable workup procedure.[2]

Experimental Protocol: Tin-Mediated Synthesis

This protocol is adapted from the procedure detailed by ChemicalBook, which provides a highyield synthesis of extremely air- and moisture-sensitive crystals.[2]



Materials and Equipment:

- Dimethylbis(pentafluorophenyl)tin, Me₂Sn(C₆F₅)₂ (40.98 g, 84.9 mmol)
- Boron trichloride (BCl₃), 1.0 M solution in heptane (85 ml, 85 mmol)
- Dry heptane (30 ml)
- Dry hexane
- 500 ml Schlenk tube with a side-arm, J-Young stopcock, and stirrer
- Syringes and cannulas for air-sensitive transfers
- Oil bath

Procedure:

- A solution of dimethylbis(pentafluorophenyl)tin in 30 ml of dry heptane is prepared in a thoroughly dried 500 ml Schlenk tube.[2]
- The solution is cooled to -70°C.[2]
- The BCl₃ solution (85 ml of 1.0 M in heptane) is added via syringe. The Schlenk tube is then sealed.[2]
- The reaction mixture is allowed to warm slowly to room temperature and is stirred for 2.5 hours, during which a precipitate may form.[2]
- For reaction completion, the Schlenk tube is heated in an oil bath at 105°C for 30 hours. During this time, crystals of the byproduct, Me₂SnCl₂, precipitate out as the mixture cools slowly to room temperature.[2]
- The supernatant containing the product is transferred via cannula to a separate dry flask. The remaining Me₂SnCl₂ crystals are washed with hexane (2 x 20 ml), and the washings are combined with the supernatant.[2]



- Volatile components are removed from the combined solution under reduced pressure to yield a crude, off-white solid.[2]
- The crude product is redissolved in a minimum volume of hexane, and any remaining insoluble components are filtered off.[2]
- The clear solution is cooled to -30°C overnight to induce crystallization.[2]
- The supernatant is removed via cannula while the solution remains cold. The resulting pure crystals of ClB(C₆F₅)₂ are dried under vacuum, yielding an 82% recovery.[2]

Crystal Structure Determination

The determination of the molecular structure of $(C_6F_5)_2BCI$ was accomplished through single-crystal X-ray diffraction. This technique is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[3][4]

General Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines the key steps involved in a typical X-ray crystallography experiment for a small molecule.[5]

- Crystallization: High-quality single crystals suitable for diffraction (typically >0.1 mm in all dimensions) are grown from a supersaturated solution.[3][6] For chlorobis(pentafluorophenyl)borane, this is achieved by slow cooling of a concentrated hexane solution.[2]
- Crystal Mounting: A suitable crystal, free of significant defects, is carefully selected and mounted on a goniometer head.[3]
- Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of reflections is produced and recorded by an area detector.[3][4] The angles and intensities of these diffracted X-rays are measured.[3]
- Structure Solution: The collected diffraction data are processed to determine the unit cell
 parameters and the crystal's space group.[4] An initial model of the electron density, and thus



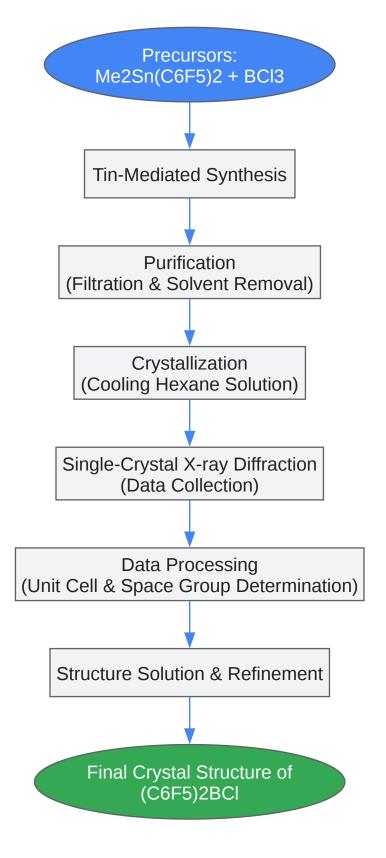
the atomic positions, is generated.

• Structure Refinement: The initial structural model is refined computationally to achieve the best possible fit with the experimental diffraction data, resulting in a precise and detailed three-dimensional molecular structure.[3]

Workflow for Structural Elucidation

The logical progression from chemical synthesis to the final, validated crystal structure is depicted in the following workflow diagram.





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Workflow for the determination of the crystal structure.



Crystallographic Data

The crystal structure of **chlorobis(pentafluorophenyl)borane** was first reported by Piers, W. E., et al. The key crystallographic parameters are summarized in the table below.[7]

Parameter	Value	Reference
Chemical Formula	C12BCIF10	[7]
Molecular Weight	380.38 g/mol	[1][7]
Crystal System	Monoclinic	[1][7]
Space Group	P 1 21/n 1	[1][7]
a (Å)	14.454	[1][7]
b (Å)	6.3050	[1][7]
c (Å)	15.085	[1][7]
α (°)	90.0	[1][7]
β (°)	112.03	[1][7]
y (°)	90.0	[1][7]
Residual Factor (R-factor)	0.066	[7]

Molecular Structure and Implications

The crystal structure reveals a monomeric molecule in the solid state. The geometry around the central boron atom is trigonal planar, as expected for a three-coordinate boron center. The two bulky pentafluorophenyl rings and the chlorine atom create a unique steric and electronic environment.[1]

The strong electron-withdrawing nature of the fluorinated rings significantly increases the electrophilicity of the boron atom, making **chlorobis(pentafluorophenyl)borane** a powerful Lewis acid.[1] This high Lewis acidity is the foundation of its utility in catalysis, where it can activate substrates by accepting an electron pair.[1] The precise bond lengths and angles derived from the crystal structure are essential for computational studies, such as Density



Functional Theory (DFT), which can further probe the electronic properties and reactive behavior of the molecule.[1]

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- To cite this document: BenchChem. [Crystal structure of chlorobis(pentafluorophenyl)borane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050591#crystal-structure-of-chlorobis-pentafluorophenyl-borane]

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